
4-ethoxy-N-(2-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIPB belongs to the class of benzamide compounds, which have been found to exhibit a range of biological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating the activity of certain ion channels and receptors in the body. Specifically, this compound has been found to interact with the TRPV1 receptor, which is involved in pain perception and inflammation. This compound has also been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain and arthritis.
实验室实验的优点和局限性
One advantage of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its low toxicity profile, which makes it a potential candidate for therapeutic use. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for neuropathic pain, inflammation, and seizures. Another area of interest is the investigation of the antitumor activity of this compound and its potential use in cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of this compound and its interaction with ion channels and receptors in the body.
合成方法
The synthesis of 4-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with ethyl chloroformate, followed by the addition of benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to produce this compound. This synthesis method has been reported in the literature and has been found to yield high purity this compound.
科学研究应用
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make this compound a potential therapeutic agent for a range of conditions, including neuropathic pain, inflammation, and seizures. This compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
4-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-11-9-14(10-12-15)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWFRYJUIRPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)

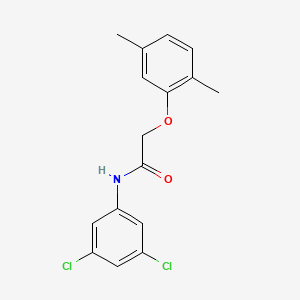
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
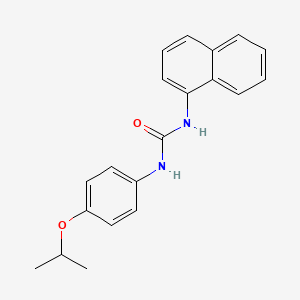
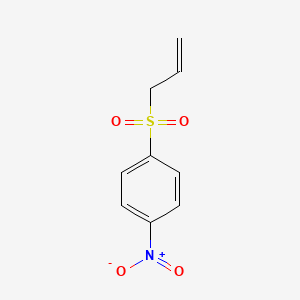
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
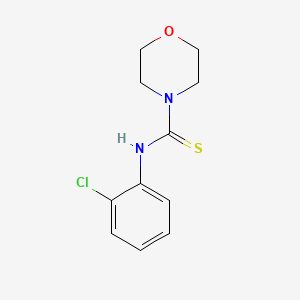
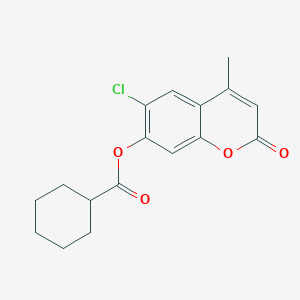


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)